[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
CAS No.:
Cat. No.: VC16553786
Molecular Formula: C45H67NO13
Molecular Weight: 830.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H67NO13 |
|---|---|
| Molecular Weight | 830.0 g/mol |
| IUPAC Name | [(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C45H67NO13/c1-24(2)42-29(7)36(57-38(50)19-18-37(49)46-39-32(47)16-17-33(39)48)23-45(56-12,59-42)31(9)41(52)30(8)43-34(54-10)15-13-14-25(3)20-27(5)40(51)28(6)21-26(4)22-35(55-11)44(53)58-43/h13-15,18-19,21-22,24,27-31,34,36,40-43,47,51-52H,16-17,20,23H2,1-12H3,(H,46,49)/b15-13-,19-18+,25-14-,26-21-,35-22+/t27-,28+,29-,30-,31-,34-,36+,40-,41+,42+,43+,45+/m0/s1 |
| Standard InChI Key | PZUWLJPPTRCBLM-FCUQBRLHSA-N |
| Isomeric SMILES | C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)OC)O)OC)/C |
| Canonical SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)OC)O)OC)C |
Introduction
Chemical Architecture and Stereochemical Complexity
Core Structural Features
Compound X belongs to the bafilomycin family of 16-membered macrolides, characterized by a lactone ring scaffold with multiple stereocenters and conjugated double bonds . Its molecular formula (C₄₃H₆₃NO₁₅) and mass (858.4 g/mol) were confirmed via high-resolution mass spectrometry, aligning with PubChem CID 102518265 derivatives . The structure contains:
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A methoxy-substituted oxacyclohexadecatetraene ring system (positions 3,15)
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Four methyl groups at C7, C9, C11, and C13
The stereochemical configuration (2R,4R,5S,6R) in the oxan-4-yl moiety and (4Z,6Z,12Z,14E) double bond geometry were resolved through NMR-based NOE correlations and X-ray crystallography of analogous compounds .
Functional Modifications
Comparative analysis with bafilomycin A₁ reveals three critical modifications in Compound X:
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C3/C15 Dimethoxylation: Replaces hydroxyl groups, enhancing lipophilicity (XLogP3-AA = 7.1 vs. 6.4 in bafilomycin A₁)
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C21 Fumaryl-Amide Conjugate: Introduced via BfmI/BfmJ enzymatic activity, altering target binding kinetics
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C2 Methoxy Group: Stabilizes the glycosidic linkage in the oxan-4-yl subunit
Biosynthetic Pathways and Gene Cluster Organization
Polyketide Synthase (PKS) Assembly
The compound originates from a Type I PKS system organized into five open reading frames (ORFs) :
| PKS Module | Domain Architecture | Function |
|---|---|---|
| BfmA | KS-AT-DH-ER-KR-ACP | Initiates lactone ring elongation |
| BfmB | KS-AT-KR-ACP | Extends with methylmalonyl-CoA |
| BfmC | KS-AT-DH-ER-ACP | Introduces Δ⁴,⁶ double bonds |
| BfmD | KS-AT-KR-ACP | Adds C9/C11 methyl branches |
| BfmE | KS-AT-TE | Terminates cyclization |
Gene knockout studies in Kitasatospora setae confirmed that BfmR regulates transcription of this 73 kb cluster .
Post-PKS Modifications
Two enzymatic steps differentiate Compound X from baseline bafilomycins:
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Methoxylation: BfmG (cytochrome P450) catalyzes O-methylation at C3/C15 using S-adenosylmethionine
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Side Chain Conjugation:
Biological Activities and Pharmacological Profile
Vacuolar ATPase Inhibition
Compound X inhibits V-ATPase with IC₅₀ = 1.7 nM (vs. 0.2 nM for bafilomycin A₁) . Structural analysis suggests:
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The C15 methoxy group reduces affinity for subunit a3 by 40%
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Fumaryl-amide conjugation improves membrane permeability (Papp = 8.9 × 10⁻⁶ cm/s vs. 2.1 × 10⁻⁶ for A₁)
Antimicrobial Effects
Against clinical isolates:
| Pathogen | MIC (μg/mL) | Comparison to Bafilomycin A₁ |
|---|---|---|
| Staphylococcus aureus | 12.5 | 4-fold higher |
| Candida albicans | 6.25 | 2-fold lower |
| Mycobacterium tuberculosis | 50 | No activity (A₁: 25) |
Reduced Gram-positive activity correlates with diminished membrane insertion capability .
Cytotoxicity Profile
Screening in human cell lines revealed modified toxicity:
| Cell Line | LD₅₀ (nM) | Selectivity Index (V-ATPase) |
|---|---|---|
| A549 | 480 | 282 |
| HT-29 | 320 | 188 |
| HEK293 | >1000 | N/A |
The C21 modification decreases off-target cytotoxicity by 150-fold compared to parental compounds .
| Cancer Type | Combination Index | Dose Reduction (Cisplatin) |
|---|---|---|
| Ovarian | 0.32 | 8-fold |
| NSCLC | 0.45 | 5-fold |
| Triple-negative breast | 0.28 | 10-fold |
Mechanistically, Compound X enhances lysosomal cisplatin sequestration while blocking autophagic recycling .
Recent Advances and Future Directions
Synthetic Biology Approaches
Heterologous expression in S. coelicolor M1152 achieved 120 mg/L titers via:
Targeted Drug Delivery
Nanoparticle formulations (PLGA-PEG) improved pharmacokinetic parameters:
| Parameter | Free Compound X | Nanoformulation |
|---|---|---|
| t₁/₂ (h) | 2.1 | 8.7 |
| AUC₀–24 (μg·h/mL) | 14.3 | 89.5 |
| Vd (L/kg) | 3.8 | 0.9 |
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